![molecular formula C13H11NO2S B231636 4-(Benzylthio)nicotinic acid](/img/structure/B231636.png)
4-(Benzylthio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylthio)nicotinic acid (BNA) is a compound that has been widely studied for its potential applications in scientific research. BNA is a derivative of nicotinic acid and is known to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(Benzylthio)nicotinic acid has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(Benzylthio)nicotinic acid has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin. Additionally, 4-(Benzylthio)nicotinic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In drug discovery, 4-(Benzylthio)nicotinic acid has been used as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(Benzylthio)nicotinic acid is not fully understood. However, it is believed that 4-(Benzylthio)nicotinic acid exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 4-(Benzylthio)nicotinic acid has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
4-(Benzylthio)nicotinic acid has been shown to exhibit various biochemical and physiological effects. In addition to its effects on neurotransmitters and enzymes, 4-(Benzylthio)nicotinic acid has been shown to exhibit antioxidant properties and to modulate the immune system. Additionally, 4-(Benzylthio)nicotinic acid has been shown to improve glucose metabolism and to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Benzylthio)nicotinic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various scientific fields. However, 4-(Benzylthio)nicotinic acid also has several limitations. For example, it can be difficult to obtain in large quantities, and its effects can be highly dependent on the specific experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-(Benzylthio)nicotinic acid. One area of interest is the potential use of 4-(Benzylthio)nicotinic acid as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Benzylthio)nicotinic acid and to identify its specific targets in the body. Finally, the development of new synthesis methods for 4-(Benzylthio)nicotinic acid could help to overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
4-(Benzylthio)nicotinic acid can be synthesized using a variety of methods. One common method is the reaction of nicotinic acid with benzyl mercaptan in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
Eigenschaften
Molekularformel |
C13H11NO2S |
---|---|
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
4-benzylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI-Schlüssel |
YNBTYNHFAYVLBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C=NC=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=C(C=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.